4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride
CAS No.: 2098129-61-2
Cat. No.: VC3210643
Molecular Formula: C9H15ClN2O3
Molecular Weight: 234.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098129-61-2 |
|---|---|
| Molecular Formula | C9H15ClN2O3 |
| Molecular Weight | 234.68 g/mol |
| IUPAC Name | 4-piperidin-4-ylmorpholine-3,5-dione;hydrochloride |
| Standard InChI | InChI=1S/C9H14N2O3.ClH/c12-8-5-14-6-9(13)11(8)7-1-3-10-4-2-7;/h7,10H,1-6H2;1H |
| Standard InChI Key | VWOKHUDXAUVKQW-UHFFFAOYSA-N |
| SMILES | C1CNCCC1N2C(=O)COCC2=O.Cl |
| Canonical SMILES | C1CNCCC1N2C(=O)COCC2=O.Cl |
Introduction
Chemical Identity and Structural Characteristics
4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride is a heterocyclic compound containing both morpholine and piperidine ring systems. The compound features a morpholine-3,5-dione scaffold connected at the 4-position to a piperidine ring. The hydrochloride salt form enhances stability and solubility characteristics for research applications.
Chemical Identification Data
The compound is registered with specific chemical identifiers that facilitate its tracking and identification across chemical databases and research literature.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| Chemical Name | 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride |
| CAS Registry Number | 2098129-61-2 |
| Reference ID | 3D-YID12961 |
| Molecular Formula | C₉H₁₅ClN₂O₃ |
| Molecular Weight | ~246.68 g/mol (calculated) |
The molecular structure consists of a morpholine ring with carbonyl groups at positions 3 and 5, connected at the 4-position to a piperidine ring, with the nitrogen of the piperidine protonated to form the hydrochloride salt . This arrangement creates a unique chemical entity with distinct physicochemical properties and potential biological activities.
Physicochemical Properties
The physicochemical properties of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride significantly influence its behavior in various research applications and synthetic processes. Understanding these properties is essential for researchers working with this compound.
Physical Properties
The compound typically exists as a crystalline solid at room temperature. As a hydrochloride salt, it demonstrates improved stability and solubility characteristics compared to its free base form . Storage recommendations indicate room temperature is suitable for maintaining compound integrity, suggesting reasonable stability under standard laboratory conditions.
Structural Features of Interest
The morpholine-3,5-dione segment of the molecule represents a significant structural motif found in various bioactive compounds. This structural element contains two carbonyl groups that can participate in hydrogen bonding interactions with biological targets. The piperidine ring, connected at the 4-position of the morpholine-3,5-dione, provides a basic nitrogen atom that, when protonated as in the hydrochloride salt, enhances water solubility and potentially influences binding interactions with biological targets.
Comparative Analysis with Related Compounds
To better understand the potential properties and applications of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride, it is valuable to examine structurally related compounds.
Comparison with 4-(Piperidin-4-yl)morpholin-3-one hydrochloride
A closely related compound is 4-(Piperidin-4-yl)morpholin-3-one hydrochloride (CAS: 891790-19-5), which differs in having only one carbonyl group in the morpholine ring instead of two . This structural difference would significantly affect the compound's hydrogen bonding properties, reactivity, and potential biological interactions.
Table 2: Comparison of Key Properties
| Property | 4-(Piperidin-4-yl)morpholine-3,5-dione HCl | 4-(Piperidin-4-yl)morpholin-3-one HCl |
|---|---|---|
| CAS Number | 2098129-61-2 | 891790-19-5 |
| Molecular Formula | C₉H₁₅ClN₂O₃ | C₉H₁₆ClN₂O₂ |
| Molecular Weight | ~246.68 g/mol (calculated) | 220.7 g/mol |
| Carbonyl Groups | Two (positions 3 and 5) | One (position 3) |
| InChI Key | Not available in search results | XSHWIWKBIOMUFG-UHFFFAOYSA-N |
The additional carbonyl group in 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride would likely confer different hydrogen bond acceptor properties and potentially alter its solubility profile and biological activity compared to the mono-carbonyl analog .
Structural Relationship to Other Morpholinediones
The compound belongs to a broader class of morpholinedione derivatives that have shown various biological activities. For instance, the search results mention 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- (CAS: 106260-91-7), which contains the same morpholine-3,5-dione core structure but with a more complex substituent at the 4-position . These structural relationships suggest potential parallels in synthetic approaches and biological properties.
| Supplier | Catalog Number | Quantity | Price (EUR) |
|---|---|---|---|
| CymitQuimica | 3D-YID12961 | 100 mg | 469.00 |
| CymitQuimica | 3D-YID12961 | 1 g | 1,173.00 |
The relatively high cost per gram suggests specialized synthesis processes and limited production volume, which is typical for research-grade specialty compounds.
Analytical Considerations
Proper identification and characterization of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride is essential for research applications.
Future Research Directions
4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride presents several promising avenues for future investigation.
Structure Optimization Opportunities
The compound offers multiple positions for structural modification:
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The piperidine nitrogen represents a site for potential alkylation or acylation
-
The morpholinedione ring provides opportunities for substitution reactions
-
The carbonyl groups can participate in various condensation reactions
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